molecular formula C17H21NO B13997558 5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one CAS No. 918648-62-1

5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one

Cat. No.: B13997558
CAS No.: 918648-62-1
M. Wt: 255.35 g/mol
InChI Key: TXMQZVHEKOWMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one is an organic compound that features a naphthalene ring attached to a pentanone chain with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one typically involves the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.

    Attachment of the Pentanone Chain: The pentanone chain is introduced through a series of reactions, such as Friedel-Crafts acylation.

    Introduction of the Dimethylamino Group: The dimethylamino group is added using reagents like dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring and the dimethylamino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized naphthalene derivatives.

    Reduction Products: Alcohols or reduced naphthalene derivatives.

    Substitution Products: Substituted naphthalene compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: May serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: Utilized in the study of biological systems due to its fluorescent properties.

    Drug Development: Investigated for potential pharmacological activities.

Medicine

    Therapeutic Agents: Explored for use in treating various medical conditions.

    Diagnostic Tools: Used in imaging and diagnostic assays.

Industry

    Materials Science: Incorporated into materials with specific electronic or optical properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-YL)pentan-1-one: Lacks the dimethylamino group.

    5-(Dimethylamino)-1-phenylpentan-1-one: Contains a phenyl ring instead of a naphthalene ring.

    5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one: The naphthalene ring is attached at a different position.

Uniqueness

5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one is unique due to the specific combination of the naphthalene ring, pentanone chain, and dimethylamino group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918648-62-1

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

5-(dimethylamino)-1-naphthalen-1-ylpentan-1-one

InChI

InChI=1S/C17H21NO/c1-18(2)13-6-5-12-17(19)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,5-6,12-13H2,1-2H3

InChI Key

TXMQZVHEKOWMNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.